3-(4-Ethylphenyl)pyridine
Description
3-(4-Ethylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-ethylphenyl group at the 3-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry. It is frequently utilized as an intermediate in synthesizing β-lactamase inhibitors, such as OXA-48 inhibitors, where its pyridine core enhances binding affinity to bacterial enzymes . The ethyl group at the para position of the phenyl ring contributes to lipophilicity, influencing solubility and membrane permeability. Synthetic routes often involve microwave-assisted multi-component cyclization or coupling reactions with intermediates like 3-(4-ethylphenyl)-3-oxopropanenitrile .
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(4-ethylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h3-10H,2H2,1H3 |
InChI Key |
YXSXEOMUGYPWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyridine can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and phenyl derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 3-(4-Ethylphenyl)pyridine and Analogues
Key Observations:
- Melting Points : Pyridine derivatives with halogen substituents (e.g., Cl, Br) exhibit higher melting points (268–287°C) due to enhanced intermolecular interactions, compared to the ethyl-substituted analogue, which lacks strong polar groups .
- Biological Activity : The ethylphenyl-pyridine scaffold is versatile. For instance, when incorporated into pyrazolo[3,4-b]pyridine (e.g., compound 34), it inhibits OXA-48 β-lactamase, while imidazo[1,2-a]pyridine derivatives target nuclear receptors like CAR .
Spectroscopic and Analytical Data
- 1H NMR : The ethyl group in this compound appears as a triplet (δ ~1.2–1.4 ppm for CH3) and quartet (δ ~2.5–2.7 ppm for CH2), distinct from methoxy (δ ~3.8 ppm) or chloro substituents .
- IR Spectroscopy: Absence of strong electron-withdrawing groups (e.g., NO2, Cl) in this compound results in simpler IR profiles compared to nitro-substituted analogues (e.g., 1385 cm⁻¹ for gem-dimethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
